molecular formula C23H21BrN2O2S2 B12019911 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one CAS No. 618077-70-6

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one

Cat. No.: B12019911
CAS No.: 618077-70-6
M. Wt: 501.5 g/mol
InChI Key: BFVMBGVKJUJUFB-VXPUYCOJSA-N
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Description

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one is a complex organic compound that features a combination of indolinone, thiazolidinone, and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Bromination: The indolinone core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Thiazolidinone Formation: The thiazolidinone ring is formed by reacting a thiourea derivative with a haloketone or haloaldehyde under basic conditions.

    Coupling Reaction: The final step involves coupling the brominated indolinone with the thiazolidinone derivative in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indolinone ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the thioxothiazolidinone moiety.

    Reduction: Reduced derivatives of the carbonyl groups.

    Substitution: Substituted indolinone derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one
  • This compound analogs
  • Other indolinone-thiazolidinone derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

CAS No.

618077-70-6

Molecular Formula

C23H21BrN2O2S2

Molecular Weight

501.5 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21BrN2O2S2/c1-3-4-12-25-18-11-10-16(24)13-17(18)19(21(25)27)20-22(28)26(23(29)30-20)14(2)15-8-6-5-7-9-15/h5-11,13-14H,3-4,12H2,1-2H3/b20-19-

InChI Key

BFVMBGVKJUJUFB-VXPUYCOJSA-N

Isomeric SMILES

CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)/C1=O

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C1=O

Origin of Product

United States

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